molecular formula C8H4N2O4 B2635522 6-Nitro-1,3-benzodioxole-5-carbonitrile CAS No. 52805-38-6

6-Nitro-1,3-benzodioxole-5-carbonitrile

Cat. No.: B2635522
CAS No.: 52805-38-6
M. Wt: 192.13
InChI Key: VNGWPNXSSADQKK-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzodioxole, featuring a nitro group at the 6th position and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzodioxole-5-carbonitrile typically involves the nitration of 1,3-benzodioxole followed by the introduction of a nitrile group. One common method includes the following steps:

    Nitration: 1,3-benzodioxole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Cyanation: The nitrated product is then subjected to a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide or sodium cyanide under appropriate conditions to form the nitrile group at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form corresponding amides or esters.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Amines, alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction Products: 6-Amino-1,3-benzodioxole-5-carbonitrile.

    Substitution Products: Amides, esters.

    Oxidation Products: Nitroso derivatives.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbonitrile and its derivatives depends on the specific application and target. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carbonitrile: This compound has a bromine atom instead of a nitro group at the 6th position. It is used in similar applications but has different reactivity and properties.

    6-Nitro-1,3-benzodioxole-5-carbaldehyde: This compound has an aldehyde group instead of a nitrile group at the 5th position. It is used in the synthesis of various organic compounds and has distinct chemical behavior.

Uniqueness: 6-Nitro-1,3-benzodioxole-5-carbonitrile is unique due to the presence of both a nitro and a nitrile group, which confer specific reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

6-Nitro-1,3-benzodioxole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H5N3O3
  • Molecular Weight : 191.14 g/mol
  • Structure : The compound features a benzodioxole ring with a nitro group at the 6-position and a carbonitrile group at the 5-position, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 6-nitro derivatives, including this compound, exhibit notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It has been suggested that it acts as a modulator of certain receptors, influencing signaling pathways related to cell growth and survival .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various nitro compounds, including this compound. The results showed a significant reduction in bacterial load in treated cultures compared to controls. Minimum inhibitory concentrations (MIC) were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In a separate study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that high doses may lead to cytotoxic effects in non-target cells. Further studies are needed to establish safe dosage levels for therapeutic applications .

Properties

IUPAC Name

6-nitro-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWPNXSSADQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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